2-(2,4-Dichlorophenoxy)butanoyl chloride

Descripción general

Descripción

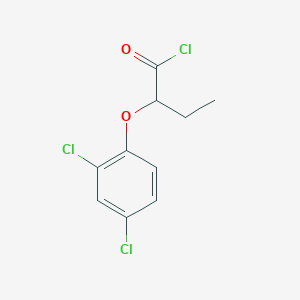

2-(2,4-Dichlorophenoxy)butanoyl chloride: is an organic compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . This compound is characterized by the presence of a butanoyl chloride group attached to a 2,4-dichlorophenoxy moiety. It is commonly used in various chemical synthesis processes and has applications in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)butanoyl chloride typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,4-Dichlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under anhydrous conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

Major Products Formed:

Esters and Amides: Formed through nucleophilic substitution.

Carboxylic Acid: Formed through hydrolysis.

Alcohol: Formed through reduction.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

2-(2,4-Dichlorophenoxy)butanoyl chloride is primarily utilized in the synthesis of herbicides. It acts as a precursor for the formulation of selective herbicides that target broadleaf weeds while sparing monocots. This selectivity is crucial for crop management in various agricultural settings.

- Mechanism of Action : As a synthetic auxin, it mimics natural plant hormones, leading to uncontrolled growth in targeted weeds. This results in symptoms such as leaf curling and eventual plant death .

Case Study: Efficacy in Crop Protection

A study evaluated the effectiveness of herbicides derived from this compound in controlling broadleaf weeds in cereal crops. Results indicated significant reductions in weed biomass and improved crop yields when applied at recommended rates .

Synthetic Organic Chemistry

Synthesis of Active Ingredients

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing various agrochemicals and pharmaceutical compounds. Its chlorinated structure enhances reactivity, making it suitable for further chemical transformations.

- Example Transformations :

- Reaction with amines to form amides.

- Hydrolysis to yield corresponding acids for further applications in plant growth regulation.

Safety and Environmental Considerations

While effective as a herbicide, the use of this compound raises concerns regarding toxicity and environmental impact. The compound has been classified based on its acute toxicity levels:

| Toxicity Classification | LD50 (mg/kg) |

|---|---|

| High Toxicity | ≤50 |

| Moderate Toxicity | >50-500 |

| Low Toxicity | >500-5000 |

The environmental persistence of such chlorinated compounds necessitates careful management to mitigate risks to non-target species and ecosystems .

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

2-(2,4-Dichlorophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.

2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with a propanoic acid group.

2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an alcohol group.

Uniqueness: 2-(2,4-Dichlorophenoxy)butanoyl chloride is unique due to its acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .

Actividad Biológica

2-(2,4-Dichlorophenoxy)butanoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmacological contexts. As a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), it shares similar properties and mechanisms of action. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C10H9Cl3O2

- Molecular Weight : 267.54 g/mol

- Structure : The compound features a dichlorophenoxy group attached to a butanoyl chloride moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Herbicidal Activity :

- Similar to its parent compound 2,4-D, this chlorinated derivative acts as a selective herbicide. It mimics natural plant hormones (auxins), disrupting normal growth processes in target weeds while having minimal effects on crops.

- Toxicological Effects :

- Research indicates that exposure to this compound can lead to various toxicological effects in both humans and animals. These include potential neurotoxicity and reproductive toxicity.

Case Study 1: Herbicide Exposure

A study conducted on farm families exposed to 2,4-D during application revealed significant urinary concentrations of the herbicide among applicators and their children. The findings indicated that children who had direct contact with the herbicide exhibited higher levels compared to those who did not participate in the application process .

Case Study 2: Poisoning Incident

A severe case of poisoning due to 2,4-D ingestion highlighted the acute toxicity associated with this compound. A young female farmer ingested a lethal dose and presented with symptoms similar to organophosphate poisoning. Despite medical intervention, the patient succumbed to the effects of the herbicide . This case underscores the need for stringent safety measures when handling such chemicals.

Toxicity and Safety Assessments

Research has consistently shown that this compound exhibits significant toxicity at high doses. Key findings include:

- Neurotoxicity : Studies indicated reversible neurotoxic effects at elevated doses, with no permanent histopathological changes observed in neural tissues .

- Carcinogenicity : The US EPA classifies 2,4-D as not classifiable regarding human carcinogenicity based on extensive animal studies showing no significant tumorigenic effects .

Comparative Urinary Biomonitoring Data

A comprehensive review of urinary biomonitoring studies provides insight into exposure levels across different populations:

| Study | Population | Sample Size | Urinary Concentration (μg/L) | Notes |

|---|---|---|---|---|

| Arbuckle et al., 2005 | Children of applicators | 125 | <LOD - 100 | Highest concentration in children directly involved in handling |

| Curwin et al., 2005 | Crop applicators | 27 | <LOD - 30 | Varied exposure based on application practices |

| Arcury et al., 2010 | Farm workers | 196 | NR | Only percentage detected reported |

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTKSYLMUZDZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.